For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-2-iodopurine
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 6-Chloro-2-iodopurine, a key intermediate in the development of novel therapeutics.
Core Chemical Properties and Structure
6-Chloro-2-iodopurine is a dihalogenated purine derivative that serves as a versatile building block in medicinal chemistry. Its differential reactivity at the C2 and C6 positions allows for selective functionalization, making it a valuable precursor for the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Data
The key physicochemical properties of 6-Chloro-2-iodopurine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClIN₄ | |
| Molecular Weight | 280.45 g/mol | |
| Melting Point | 198-203 °C | [1][2] |
| Boiling Point | 352.9 ± 52.0 °C at 760 mmHg | [1] |
| Density | 2.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 167.2 ± 30.7 °C | [1] |
| Solubility | Soluble in dimethyl sulfoxide. | [3] |
| LogP | 1.00 | [1] |
| PSA | 54.46 Ų | [1] |
Structural Identifiers
| Identifier | String | Reference |
| SMILES | Clc1nc(I)nc2[nH]cnc12 | |
| InChI | 1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| InChI Key | SZRNPDHDBPGZOA-UHFFFAOYSA-N | |
| CAS Number | 18552-90-4 |
Experimental Protocols
Synthesis of 6-Chloro-2-iodopurine from Hypoxanthine
A robust and efficient synthesis of 6-Chloro-2-iodopurine has been developed starting from hypoxanthine.[4][5] This multi-step process involves chlorination, protection, regiospecific iodination, and deprotection.
Step 1: Synthesis of 6-Chloropurine
-
A mixture of hypoxanthine in dry N,N-dimethylaniline (DMA) is stirred.
-
Phosphoryl oxychloride is added dropwise at 0 °C over a 30-minute period.
-
The mixture is then heated at reflux for 2 hours under a nitrogen atmosphere.[4][5]
-
After cooling, the mixture is poured over ice, and the pH is adjusted to ~5 with ammonium hydroxide to precipitate the product.[6]
-
The crude 6-chloropurine is recovered and can be recrystallized from boiling water to yield 6-chloropurine monohydrate.[5]
Step 2: N-9 Protection
-
6-Chloropurine is reacted with 2,3-dihydropyran in refluxing tetrahydrofuran (THF) with a catalytic amount of p-toluenesulfonic acid.[5][7]
-
This step yields the N-9 tetrahydropyran-2-yl (THP) protected derivative, which is crucial for the subsequent regiospecific lithiation.
Step 3: Regiospecific Iodination
-
The protected 6-chloro-9-(tetrahydropyran-2-yl)purine is dissolved in anhydrous THF and cooled to -78 °C.[4][7]
-
A strong base, such as lithium 2,2,6,6-tetramethylpiperidide ("Harpoon's base") or lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position.[4][7]
-
An iodine source, typically molecular iodine (I₂), is then added to the reaction mixture to afford the 2-iodo derivative.[4][7]
Step 4: Deprotection
-
The THP protecting group is removed under acidic conditions, for example, with hydrochloric acid in methanol or by using copper(II) dichloride.[4][7]
-
The final product, 6-Chloro-2-iodopurine, is purified by flash column chromatography.[5]
Analytical Characterization
The structure and purity of 6-Chloro-2-iodopurine and its intermediates are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, with HMBC and HMQC experiments providing detailed assignments of proton-carbon correlations.[4][5]
-
Mass Spectrometry (MS) : Techniques such as Electron Impact (EI) and Chemical Ionization (CI) are used to determine the molecular weight and fragmentation patterns.[4][5]
-
Infrared (IR) Spectroscopy : IR spectra, typically run as KBr pellets, show characteristic absorption bands for the functional groups present in the molecule.[4][5]
-
Single Crystal X-ray Diffraction : This technique has been used to definitively determine the molecular structures of 6-Chloro-2-iodopurine and its precursors.[4][5]
Reactivity and Applications in Drug Discovery
The synthetic utility of 6-Chloro-2-iodopurine stems from the differential reactivity of its two halogen substituents. This allows for a stepwise and selective introduction of various functional groups.
The carbon-iodine bond at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carbon-chlorine bond at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr).[8] This orthogonal reactivity is a powerful tool for medicinal chemists.
This compound is a key template for preparing libraries of 2,6,9-trisubstituted purines, which are known to be potent inhibitors of cyclin-dependent kinases (CDKs).[4] CDK inhibitors have significant therapeutic potential as antineoplastic agents.[4] The related nucleoside analog, 6-Chloro-2-iodopurine-9-riboside, is also investigated for its antitumor activity, which is believed to rely on the inhibition of DNA synthesis and induction of apoptosis.[9][10]
Safety and Handling
6-Chloro-2-iodopurine is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a well-ventilated area.[2]
Precautionary Measures
-
Handling : Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong acids.[12][13]
-
First Aid :
Hazard Information
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statement : H302: Harmful if swallowed.
References
- 1. 2-Iodo-6-chloropurine | CAS#:18552-90-4 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
